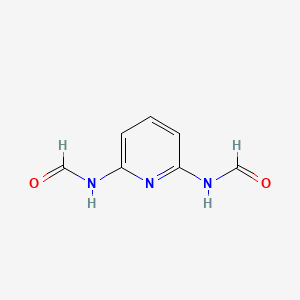
N,N'-Pyridine-2,6-diyldiformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Pyridine-2,6-diyldiformamide is a compound derived from pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two formamide groups attached to the 2 and 6 positions of the pyridine ring. It is known for its versatile applications in various fields of chemistry and industry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Pyridine-2,6-diyldiformamide can be synthesized through the condensation reaction of pyridine-2,6-dicarboxylic acid with formamide. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide groups .
Industrial Production Methods
On an industrial scale, the production of N,N’-Pyridine-2,6-diyldiformamide may involve similar condensation reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Pyridine-2,6-diyldiformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide groups to amines.
Substitution: The formamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid or its derivatives.
Reduction: Pyridine-2,6-diamine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N,N’-Pyridine-2,6-diyldiformamide has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism by which N,N’-Pyridine-2,6-diyldiformamide exerts its effects depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine ring and the formamide groups. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A precursor in the synthesis of N,N’-Pyridine-2,6-diyldiformamide.
Pyridine-2,6-diamine: A reduction product of N,N’-Pyridine-2,6-diyldiformamide.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with different substitution patterns.
Uniqueness
N,N’-Pyridine-2,6-diyldiformamide is unique due to its specific substitution pattern, which allows it to form stable complexes with metals and participate in a variety of chemical reactions. Its dual formamide groups provide additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
72966-90-6 |
|---|---|
Formule moléculaire |
C7H7N3O2 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
N-(6-formamidopyridin-2-yl)formamide |
InChI |
InChI=1S/C7H7N3O2/c11-4-8-6-2-1-3-7(10-6)9-5-12/h1-5H,(H2,8,9,10,11,12) |
Clé InChI |
SAXTZMGRTZKLBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)NC=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


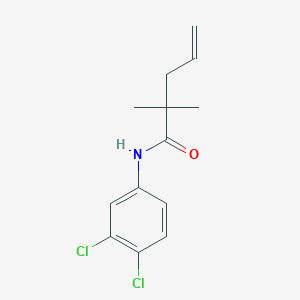
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
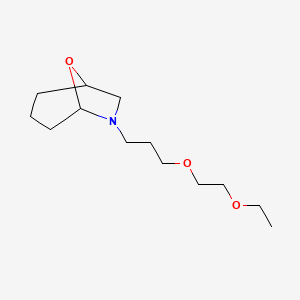
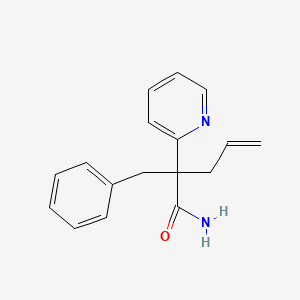

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
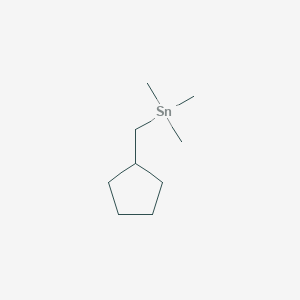
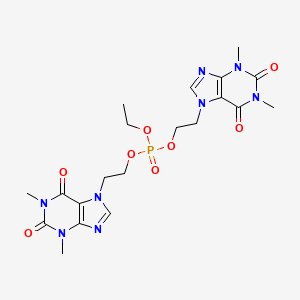
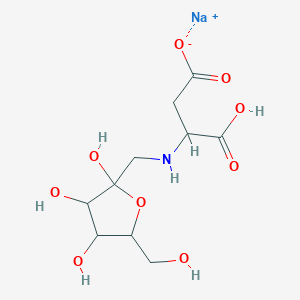
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)

